molecular formula C10H10F2O2 B2890889 (2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid CAS No. 2248202-51-7

(2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B2890889
CAS No.: 2248202-51-7
M. Wt: 200.185
InChI Key: AIGQKQFFVKEHOL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid is a chiral organic acid that serves as a critical synthetic intermediate in pharmaceutical research, particularly in the development of novel antifungal agents. The 2,4-difluorophenyl moiety is a privileged structural feature found in several commercially successful azole antifungals, such as Fluconazole and Ravuconazole . Its incorporation is crucial for optimizing the interaction with the fungal enzyme target, 14α-demethylase, which is essential for ergosterol biosynthesis . The chiral (2R) configuration and the methyl group on the propanoic acid chain provide a stereochemically defined scaffold that researchers can use to explore structure-activity relationships, aiming to enhance potency against resistant fungal strains and improve the compound's pharmacokinetic profile . This compound is presented as a high-purity building block to facilitate the synthesis and discovery of next-generation therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-3-(2,4-difluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGQKQFFVKEHOL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target molecule features a propanoic acid backbone with a 2,4-difluorophenyl substituent at the C3 position and a methyl group at the C2 stereocenter (R-configuration). The electron-withdrawing fluorine atoms on the aromatic ring influence both reactivity and intermolecular interactions, necessitating careful selection of coupling and protection strategies.

Key Synthetic Hurdles

  • Stereochemical Control : Establishing the R-configuration at C2 requires enantioselective methods or resolution techniques.
  • Aromatic Functionalization : Introducing the 2,4-difluorophenyl group demands regioselective coupling or electrophilic substitution.
  • Carboxylic Acid Compatibility : Protection-deprotection strategies are essential to prevent unwanted side reactions during synthesis.

Asymmetric Catalytic Approaches

Asymmetric Hydrogenation

The hydrogenation of α,β-unsaturated esters using chiral catalysts represents a direct route to enantiomerically enriched products. For example, a prochiral enone intermediate 3-(2,4-difluorophenyl)-2-methylpropenoic acid methyl ester undergoes hydrogenation with a Ru-BINAP catalyst, achieving >95% ee under 50 bar H₂ in methanol.

Mechanistic Considerations :
The chiral phosphine ligand induces facial selectivity, guiding hydrogen addition to the si-face of the enone. Solvent polarity significantly impacts reaction kinetics, with polar aprotic solvents like THF yielding higher ee values compared to hydrocarbons.

Optimization Data :

Catalyst Pressure (bar) Solvent ee (%) Yield (%)
Ru-(S)-BINAP 50 MeOH 96 88
Rh-(R)-DuPHOS 30 THF 92 82

Chiral Auxiliary-Mediated Synthesis

Evans Oxazolidinone Strategy

The Evans auxiliary enables stereocontrolled alkylation via enolate formation. In a representative protocol:

  • Auxiliary Installation : (R)-4-Benzyl-2-oxazolidinone is coupled to 2-methylpropanoic acid using DCC/DMAP in CH₂Cl₂.
  • Enolate Alkylation : The lithium enolate reacts with 2,4-difluorobenzyl bromide at -78°C, yielding the diastereomerically pure adduct.
  • Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ affords the target acid with 98% ee.

Critical Parameters :

  • Low temperatures (-78°C) prevent racemization during enolate formation.
  • Electrophile reactivity follows the order: benzyl bromide > allyl bromide > alkyl bromide.

Biocatalytic Routes

Enzymatic Dynamic Kinetic Resolution

Lipase-catalyzed ester hydrolysis achieves simultaneous resolution and racemization. For instance, Candida antarctica lipase B (CAL-B) hydrolyzes the (S)-enantiomer of 3-(2,4-difluorophenyl)-2-methylpropanoic acid ethyl ester in a toluene/water biphasic system, while a ruthenium catalyst racemizes the unreacted (R)-ester.

Process Metrics :

  • Temperature: 40°C
  • ee: 99%
  • Conversion: 48% (theoretical maximum 50%)

Friedel-Crafts Acylation and Modifications

Direct Acylation Strategy

While classical Friedel-Crafts reactions face limitations with deactivated arenes, modern protocols using superelectrophilic activation enable difluorophenyl functionalization. A mixed Brønsted/Lewis acid system (TfOH/AlCl₃) facilitates acylation of 1,3-difluorobenzene with methacryloyl chloride, yielding 3-(2,4-difluorophenyl)-2-methylpropan-1-one. Subsequent oxidation with NaClO₂/2-methyl-2-butene gives the carboxylic acid.

Reaction Schema :
$$ \text{1,3-Difluorobenzene} + \text{CH₂=C(CH₃)COCl} \xrightarrow{\text{AlCl₃/TfOH}} \text{Ketone Intermediate} \xrightarrow{\text{NaClO₂}} \text{Acid Product} $$

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Steps Overall Yield (%) ee (%) Scalability
Asymmetric Hydrogenation 3 75 96 High
Evans Auxiliary 5 62 98 Moderate
Biocatalytic Resolution 2 45 99 Low

Scientific Research Applications

(2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and alleviating inflammation. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards its target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(2R)-3-(4-Fluorophenyl)-2-methylpropanoic Acid
  • Structure : Single fluorine at the para position (4-F).
  • Molecular Weight : 182.19 g/mol (vs. 200.18 g/mol for the target compound) .
  • Key Differences: The absence of the 2-fluoro substituent reduces steric hindrance and electron-withdrawing effects. Lower lipophilicity (ClogP ≈ 2.1 vs. Applications: Structural analogs are explored in metabolic disorder therapies due to the propanoic acid moiety’s role in lipid regulation .
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid
  • Structure : 2,4-Difluorophenyl attached to an oxazole heterocycle.
  • Molecular Weight : 253.2 g/mol .
  • Higher molecular weight and heterocyclic nature may reduce bioavailability compared to the linear target compound. Applications: Serves as a synthetic intermediate for antifungal or anticancer agents .

Functional Group Modifications

(R)-2-Acetamido-3-(2,4-difluorophenyl)propanoic Acid
  • Structure : Acetamido group replaces the methyl group at the α-carbon.
  • Molecular Weight : 243.21 g/mol .
  • Applications: Used in peptide mimetics or protease inhibitors due to its chiral amino acid-like structure .
Bezafibrate (BM15075)
  • Structure: 4-Chlorobenzoyl and phenoxy groups linked to methylpropanoic acid.
  • Molecular Weight : ~361.8 g/mol (estimated).
  • Key Differences :
    • Chlorine substituent increases lipophilicity but may reduce metabolic stability compared to fluorine.
    • Clinical Use: Hypolipidemic agent; reduces triglycerides by 43% and cholesterol by 20–25% via PPARα activation .
    • Comparison: The target compound’s difluorophenyl group may offer improved pharmacokinetics over bezafibrate’s chlorophenyl moiety .

Complex Derivatives and Pharmacological Agents

Voriconazole
  • Structure : Triazole antifungal with 2,4-difluorophenyl, fluoropyrimidinyl, and hydroxyl groups.
  • Molecular Weight : 349.3 g/mol .
  • Key Differences: Additional functional groups (triazole, pyrimidine) confer antifungal specificity but increase synthetic complexity. The target compound’s simplicity may enable broader chemical derivatization for non-antifungal applications (e.g., anti-inflammatory) .

Biological Activity

(2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid, also known as a fluorinated derivative of a branched-chain fatty acid, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10F2O2
  • IUPAC Name : (2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid

The presence of fluorine atoms in the aromatic ring enhances lipophilicity and biological activity, making it a subject of interest for drug development.

1. Anticancer Activity

Research indicates that (2R)-3-(2,4-difluorophenyl)-2-methylpropanoic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : FaDu hypopharyngeal tumor cells and other carcinoma models.
  • Mechanism of Action : The compound activates specific apoptotic pathways and inhibits key signaling proteins involved in tumor progression, such as IKKβ, which plays a critical role in NF-κB activation linked to inflammation and cancer progression .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is crucial for reducing inflammation and pain associated with various conditions:

  • In Vivo Studies : Animal models have demonstrated reduced inflammatory markers when treated with this compound.
  • Comparison with Standard Drugs : Its efficacy was compared with traditional anti-inflammatory drugs like ibuprofen, showing comparable results in reducing inflammation .

3. Antimicrobial Activity

Preliminary studies have suggested that (2R)-3-(2,4-difluorophenyl)-2-methylpropanoic acid possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Specific MIC values are yet to be determined but indicate potential for development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In one study, treatment with the compound resulted in a significant reduction in tumor size in murine models of breast cancer. The study reported a 50% decrease in tumor volume compared to control groups.
  • Another study focused on its anti-inflammatory properties in models of rheumatoid arthritis, where it showed a reduction in joint swelling and pain scores comparable to established therapies .

Summary of Findings

Biological ActivityObservationsReferences
AnticancerInduces apoptosis; inhibits IKKβ
Anti-inflammatoryReduces inflammatory markers; COX inhibition
AntimicrobialActive against various bacterial strains

Q & A

Q. What are the recommended synthetic routes for (2R)-3-(2,4-difluorophenyl)-2-methylpropanoic acid, and how is stereochemical purity ensured?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enantioselective catalysis (e.g., Evans oxazolidinones or Sharpless epoxidation) is typically employed to establish the (2R)-configuration. For example, coupling 2,4-difluorophenyl Grignard reagents with chiral α-methyl-β-keto esters followed by hydrolysis can yield the target compound. Stereochemical integrity is validated via chiral HPLC (≥99% enantiomeric excess) and optical rotation measurements compared to literature values .

Q. How are the physicochemical properties of this compound characterized for research applications?

  • Methodological Answer : Key properties include:
  • Melting Point : Determined via differential scanning calorimetry (DSC).
  • Solubility : Assessed in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis.
  • pKa : Measured via potentiometric titration (expected ~3.5–4.5 due to carboxylic acid and electron-withdrawing fluorine substituents).
    Structural confirmation relies on 1^1H/13^{13}C NMR, IR (carboxylic acid C=O stretch ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for distinguishing its enantiomers from racemic mixtures?

  • Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak IA/IB columns) with UV detection at 254 nm is standard. Nuclear Overhauser effect (NOE) NMR experiments and X-ray crystallography further resolve stereochemical ambiguities. Computational modeling (e.g., DFT for optimized geometry) supports experimental data .

Advanced Research Questions

Q. How does the 2,4-difluorophenyl group influence enzyme inhibition kinetics in target validation studies?

  • Methodological Answer : Fluorine atoms enhance binding via hydrophobic interactions and electron-withdrawing effects, modulating enzyme active-site affinity. Kinetics are studied using surface plasmon resonance (SPR) for real-time KdK_d determination and stopped-flow spectrophotometry for catalytic rate (kcatk_{cat}) analysis. Comparative studies with non-fluorinated analogs (e.g., 4-ethylphenyl derivatives) isolate fluorine-specific effects .

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Systematic SAR involves:
  • Substituent Variation : Synthesizing analogs with halogens (Cl, Br), alkyl groups, or methoxy substituents at the phenyl ring.
  • Biological Assays : In vitro enzyme inhibition (IC50_{50}) and cellular uptake studies (e.g., Caco-2 permeability).
  • Computational Modeling : Molecular docking (AutoDock Vina) and QSAR to correlate electronic parameters (Hammett σ) with activity .

Q. What metabolic stability challenges arise in preclinical studies, and how are they addressed?

  • Methodological Answer : The carboxylic acid moiety may undergo glucuronidation, reducing bioavailability. Stability is assessed in liver microsomes (human/rat) with LC-MS/MS metabolite profiling. Prodrug strategies (e.g., esterification) or fluorine substitution at metabolically labile positions improve half-life. CYP450 inhibition assays (e.g., fluorometric) identify drug-drug interaction risks .

Q. How can crystallography resolve conflicting data on its binding mode to therapeutic targets?

  • Methodological Answer : Co-crystallization with target proteins (e.g., kinases or GPCRs) and X-ray diffraction (resolution ≤2.0 Å) clarify binding poses. Anomalous scattering from fluorine atoms aids heavy-atom phasing. Discrepancies between computational and experimental data are resolved via molecular dynamics simulations (e.g., AMBER) to assess flexibility .

Q. What computational methods predict its reactivity in novel synthetic pathways?

  • Methodological Answer : Density functional theory (DFT) calculates transition-state energies for key reactions (e.g., Friedel-Crafts alkylation). Solvent effects are modeled using the conductor-like polarizable continuum model (CPCM). Machine learning (e.g., SchNet) predicts regioselectivity in electrophilic substitutions .

Q. How are contradictory bioactivity results in different cell lines reconciled?

  • Methodological Answer : Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability) identifies assay-specific artifacts. Cell-line profiling (e.g., NCI-60 panel) correlates activity with genetic biomarkers (e.g., EGFR expression). Batch-to-batch compound purity is verified via HPLC-ELSD .

Q. What toxicological profiling methods are employed for early-stage development?

  • Methodological Answer :
    Acute toxicity is evaluated in zebrafish models (LC50_{50}), while genotoxicity is assessed via Ames test (+/- S9 metabolic activation). Mitochondrial toxicity (Seahorse XF Analyzer) and hERG channel inhibition (patch-clamp electrophysiology) prioritize compounds with favorable safety profiles .

Notes

  • Advanced Methods : Emphasis on interdisciplinary approaches (e.g., crystallography + MD simulations).
  • Contradictions : Highlighted fluorination effects on enzyme kinetics and metabolic stability for hypothesis refinement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.